molecular formula C13H13BrO B3277226 4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one CAS No. 656800-67-8

4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one

Cat. No.: B3277226
CAS No.: 656800-67-8
M. Wt: 265.14 g/mol
InChI Key: CIHJCNMNDZBXBD-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one is an organic compound that belongs to the class of indacenes. Indacenes are polycyclic aromatic hydrocarbons with potential applications in various fields, including materials science and medicinal chemistry. The presence of bromine and methyl groups in the structure can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Bromination: Introduction of the bromine atom into the indacene framework using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Methylation: Introduction of the methyl group using methylating agents such as methyl iodide or dimethyl sulfate.

    Cyclization: Formation of the tetrahydro-s-indacen-1(5H)-one core through cyclization reactions, often involving acid or base catalysis.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization and Rearrangement: The indacene core can undergo cyclization or rearrangement reactions to form new polycyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylindene: A simpler analog with similar bromine and methyl substitution.

    2-Methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one: Lacks the bromine atom, providing a comparison of the effects of bromine substitution.

    4-Bromo-2,3,6,7-tetrahydro-s-indacen-1(5H)-one: Lacks the methyl group, highlighting the influence of methyl substitution.

Properties

IUPAC Name

4-bromo-2-methyl-3,5,6,7-tetrahydro-2H-s-indacen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO/c1-7-5-10-11(13(7)15)6-8-3-2-4-9(8)12(10)14/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHJCNMNDZBXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=C3CCCC3=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

31 g (162 mmol) of 2-methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one (1a) were added to a suspension of 50 g (0.37 mol) of anhydrous aluminum trichloride in 200 ml of chloroform while stirring vigorously at 0° C. After stirring for one hour, a solution of 8 ml (160 mmol) of bromine in 20 ml of chloroform was added dropwise to the mixture at 0° C. and the mixture was subsequently stirred overnight. The reaction mixture was poured into 500 g of an ice/water mixture. The organic phase was separated off, washed with 5% strength sodium hydrogencarbonate solution and water and subsequently dried over magnesium sulfate. Filtration and removal of the solvent under reduced pressure gave 51 g of a red oil. GC-MS analysis indicated that the oil contained 84% of the desired compound (1b) and 14% of a dibromide by-product. The mixture was separated by column chromatography on silica gel using methylene chloride as eluant. This gave 18.7 g (44% yield) of the compound (1b).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one
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4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one
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4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one
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4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one
Reactant of Route 6
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